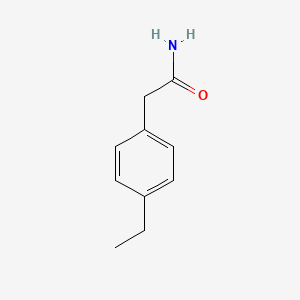![molecular formula C19H17N3O4S B4501657 N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}phenylalanine](/img/structure/B4501657.png)
N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}phenylalanine
Übersicht
Beschreibung
N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}phenylalanine is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.09397721 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxidative Metabolites of Indole-3-acetic Acid
Indole-3-acetic acid (IAA) metabolites, including N-(6-hydroxyindol-3-ylacetyl)-phenylalanine (6-OH-IAA-Phe), were identified in Arabidopsis thaliana. These metabolites, formed via oxidative processes, indicate the complex metabolic pathways involving phenylalanine and its derivatives in plant growth and development. The study provides insights into the biosynthesis and function of amino acid conjugates of IAA, emphasizing the intricate relationship between primary metabolites like phenylalanine and plant hormone metabolism. Despite their formation, these metabolites were found to be inactive as auxins, suggesting specific roles in plant physiology that do not involve direct growth regulation (Kai et al., 2007).
Phenylalanine in Conifer Metabolism
Phenylalanine serves as a crucial metabolic node in conifers, bridging primary and secondary metabolism. This amino acid not only acts as a protein constituent but also as a precursor for vital compounds related to reproduction, growth, and stress response. In conifers, a significant portion of carbon from photosynthesis is diverted to phenylalanine-derived compounds, notably lignin, highlighting the amino acid's role in wood formation and the overall carbon economy of trees. The paper elucidates the dual metabolic pathways for phenylalanine biosynthesis in conifers and discusses the importance of these pathways in wood formation and environmental interactions (Pascual et al., 2016).
Oxidative Stress in Phenylketonuria
Research indicates a possible link between oxidative stress and the pathophysiology of Phenylketonuria (PKU), a condition characterized by elevated levels of phenylalanine due to phenylalanine hydroxylase deficiency. PKU patients exhibit reduced antioxidant defenses and increased markers of oxidative damage, suggesting that reactive species production is heightened. This insight underscores the potential role of oxidative stress in PKU's neurological manifestations and highlights the importance of considering antioxidant therapies alongside dietary management (Ribas et al., 2011).
Phenylalanine-Derived Gelators
Phenylalanine and its derivatives have found applications in material science as low-molecular-weight gelators. By chemically modifying phenylalanine, researchers have developed a variety of supramolecular gels with potential uses in drug delivery, tissue engineering, environmental remediation, and more. These gels, formed through the self-assembly of phenylalanine-based building blocks, exhibit unique properties such as responsiveness to external stimuli and reversible phase transitions, demonstrating the versatility of phenylalanine derivatives in designing functional materials (Das et al., 2017).
Eigenschaften
IUPAC Name |
2-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-17(20-15(19(25)26)11-13-5-2-1-3-6-13)12-22-18(24)9-8-14(21-22)16-7-4-10-27-16/h1-10,15H,11-12H2,(H,20,23)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGSAHHCVBZTRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1H-indol-5-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4501579.png)

![2-(4-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide](/img/structure/B4501595.png)
![2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4501607.png)


![N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4501630.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4501647.png)
![N-[1-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B4501652.png)
![benzyl [3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B4501664.png)
![1-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B4501667.png)


